Product packaging for Dimethyl 2-bromopentanedioate(Cat. No.:CAS No. 760-94-1)

Dimethyl 2-bromopentanedioate

Cat. No.: B1266606
CAS No.: 760-94-1
M. Wt: 239.06 g/mol
InChI Key: MUPSZQADJPIQMZ-UHFFFAOYSA-N
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Description

Dimethyl 2-bromopentanedioate (CAS 760-94-1) is a halogenated diester with a molecular weight of 239.06 g/mol and the molecular formula C 7 H 11 BrO 4 . This compound serves as a critical synthetic intermediate in organic and medicinal chemistry due to its reactive bromine atom and two ester functional groups . Its primary application lies in the construction of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and alkaloids . Furthermore, it is a valuable precursor in the rapidly advancing field of Targeted Protein Degradation, where it can be used to develop Proteolysis Targeting Chimeras (PROTACs), particularly for creating ligands that bind to E3 ubiquitin ligases like Cereblon (CRBN) . The compound also finds utility in classic carbon-carbon bond-forming reactions, such as the Reformatsky reaction, to produce β-hydroxy esters . From a synthetic standpoint, it can be produced via the bromination of dimethyl pentanedioate, for example using N-bromosuccinimide (NBS) . Researchers value this building block for its versatility in introducing functional groups and for fine-tuning molecular properties in drug discovery and materials science . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11BrO4 B1266606 Dimethyl 2-bromopentanedioate CAS No. 760-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-bromopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPSZQADJPIQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70997357
Record name Dimethyl 2-bromopentanedioate
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Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760-94-1
Record name Dimethyl alpha-bromoglutarate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 2-bromopentanedioate
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Record name 1,5-dimethyl 2-bromopentanedioate
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Synthetic Methodologies for Dimethyl 2 Bromopentanedioate

Direct Bromination Approaches

Direct bromination involves the reaction of a suitable precursor with a brominating agent. This method is common due to its straightforward application.

The principal route for synthesizing dimethyl 2-bromopentanedioate is the bromination of dimethyl pentanedioate (B1230348) (also known as dimethyl glutarate). This reaction targets the alpha-carbon, which is the carbon atom adjacent to one of the ester's carbonyl groups.

A classic method for alpha-bromination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. wikipedia.orgbyjus.com This reaction involves treating the corresponding carboxylic acid, glutaric acid, with bromine and a catalytic amount of phosphorus tribromide (PBr₃). wikipedia.orgorganic-chemistry.org The PBr₃ converts the carboxylic acid into an acyl bromide, which readily forms an enol. organic-chemistry.orglibretexts.org This enol then reacts with bromine at the α-position. organic-chemistry.orglibretexts.org The resulting α-bromo acyl bromide can then be converted to the α-bromo ester by quenching the reaction with an alcohol, in this case, methanol (B129727). wikipedia.org

Direct bromination of the diester, dimethyl glutarate, is also a viable pathway. This can be performed using various reagent systems. One common method uses N-bromosuccinimide (NBS) as the brominating agent, often in a solvent like benzene (B151609) or carbon tetrachloride (CCl₄), with a radical initiator. commonorganicchemistry.com

Table 1: Reaction Conditions for Bromination

Method Precursor Reagents & Catalysts Solvent Typical Conditions
Hell-Volhard-Zelinsky Glutaric Acid Br₂, PBr₃ (catalytic) None or inert solvent Heat, followed by quenching with methanol wikipedia.orgorganic-chemistry.org
Direct Bromination Dimethyl Pentanedioate N-Bromosuccinimide (NBS), AIBN (initiator) Benzene Reflux at 70-80°C

A key challenge in the synthesis of this compound is achieving high selectivity for the desired mono-brominated product at the alpha-position. The primary side reaction is di-bromination, leading to impurities such as dimethyl 2,4-dibromopentanedioate.

Selectivity can be optimized by:

Stoichiometric Control: Carefully controlling the molar ratio of the brominating agent to the substrate can minimize the formation of di-brominated by-products.

Choice of Reagent: Milder brominating agents, such as N-bromosuccinimide (NBS), are often preferred over elemental bromine as they can provide higher selectivity and are safer to handle. researchgate.net

Reaction Parameters: Controlling the reaction temperature and duration is crucial. Lower temperatures and shorter reaction times can favor mono-bromination.

The Hell-Volhard-Zelinsky reaction mechanism inherently provides selectivity for the α-position because it proceeds through an acyl halide enol intermediate. organic-chemistry.org

The crude product mixture from the bromination of dimethyl pentanedioate typically contains several components besides the desired product. These include:

Unreacted dimethyl pentanedioate.

Di-brominated by-products, primarily dimethyl 2,4-dibromopentanedioate.

Other positional isomers, although α-bromination is generally favored.

Purification of this compound is commonly achieved through fractional distillation under reduced pressure. The identity and quantity of the product and any impurities are typically confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A patent on the synthesis of related compounds notes that the asymmetric carbon can become partially racemized during bromination. google.com

While elemental bromine is a fundamental reagent, several alternatives offer advantages in terms of safety, handling, and reaction control.

N-Bromosuccinimide (NBS): As previously mentioned, NBS is a widely used reagent for α-bromination. It is a crystalline solid that is easier and safer to handle than liquid bromine. It often leads to cleaner reactions and is particularly effective in radical-mediated pathways. libretexts.org

1,3-dibromo-5,5-dimethylhydantoin (DBDMH): This reagent has been shown to be effective for benzylic brominations under Lewis acid catalysis, proceeding through a radical mechanism under mild conditions. nih.gov It can be considered for similar transformations.

Hydrobromic Acid (HBr) and Dimethyl Sulfoxide (DMSO): A system using HBr as the bromine source and DMSO as a mild oxidant has been developed for the bromination of various organic compounds, presenting a potentially greener alternative. rsc.org

Table 2: Comparison of Bromination Reagents

Reagent Form Key Advantages Typical Use Case
Bromine (Br₂) Liquid High reactivity, fundamental reagent Hell-Volhard-Zelinsky reaction wikipedia.org
N-Bromosuccinimide (NBS) Solid Safer handling, high selectivity, provides a low concentration of Br₂ Radical bromination of esters and allylic/benzylic positions libretexts.org
DBDMH Solid Effective under mild conditions with a Lewis acid catalyst Radical brominations nih.gov

Bromination of Dimethyl Pentanedioate (Glutaric Acid Derivatives)

Radical-Mediated Synthetic Pathways

Radical-mediated reactions offer an alternative to ionic pathways for the synthesis of this compound. These reactions are typically initiated by light or a radical initiator.

The most common example is the reaction of dimethyl pentanedioate with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, often under reflux in a solvent like carbon tetrachloride. commonorganicchemistry.com

The mechanism proceeds as follows:

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals, which then react with a source of bromine to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the α-carbon of dimethyl pentanedioate. This is the most favorable position due to the stability of the resulting carbon radical, which is adjacent to the electron-withdrawing ester group. This step forms a molecule of HBr and a carbon-centered radical.

Propagation: The carbon radical then reacts with a bromine source (such as Br₂ which is generated in low concentrations from the reaction of HBr with NBS) to form the desired this compound and a new bromine radical, which continues the chain reaction. libretexts.orgmasterorganicchemistry.com

This radical pathway is highly effective for brominating at positions that form stabilized radical intermediates, such as the α-position to a carbonyl group. youtube.com Lewis acids, such as zirconium(IV) chloride, have also been shown to catalyze radical brominations with reagents like DBDMH at lower temperatures than typically required for Wohl-Ziegler-type reactions. nih.gov

Photoredox-Catalyzed Radical Additions

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov This strategy relies on the generation of radical intermediates through single-electron transfer (SET) processes initiated by a photocatalyst upon absorption of light. youtube.comyoutube.com

Iridium(III) complexes are highly effective photocatalysts due to their favorable photophysical and electrochemical properties. nih.govfrontiersin.org In the context of synthesizing α-haloesters like this compound, an Ir(III)-catalyzed approach would typically involve the generation of a carbon-centered radical which then reacts with a bromine source.

A plausible pathway could involve the photocatalytic activation of a suitable precursor to generate an α-acyl radical. For instance, the excited state of the Ir(III) photocatalyst can oxidize a substrate, initiating a cascade of events that leads to the formation of the desired radical. nih.gov This radical can then be trapped by a brominating agent to yield the final product.

Recent research has highlighted the use of photoredox catalysis in the C(sp³)–C(sp³) coupling of α-bromoesters with triethylamine, demonstrating the generation of carbon-centered radicals from α-bromoesters. nih.gov While this specific study does not synthesize this compound, the principle of generating a radical at the α-position of an ester is directly applicable.

The general mechanism of photoredox catalysis involves the excitation of the photocatalyst (PC) by visible light to its excited state (PC*). youtube.com This excited state can then engage in either an oxidative or reductive quenching cycle.

Oxidative Quenching: The excited photocatalyst (PC*) accepts an electron from a donor molecule, generating a radical cation and the reduced form of the photocatalyst (PC⁻). youtube.com

Reductive Quenching: The excited photocatalyst (PC*) donates an electron to an acceptor molecule, forming a radical anion and the oxidized form of the photocatalyst (PC⁺). youtube.com

In the synthesis of an α-bromoester, a potential mechanism could involve the reductive quenching of the excited photocatalyst by a suitable donor. The resulting reduced photocatalyst could then transfer an electron to a precursor of this compound, leading to the formation of a carbon-centered radical. This radical would then react with a bromine source to form the product.

Alternatively, an oxidative quenching pathway could be envisioned where the excited photocatalyst oxidizes a precursor, leading to a radical cation that subsequently fragments or reacts to form the key carbon-centered radical. nih.gov The photocatalyst is regenerated in a subsequent step, completing the catalytic cycle. psu.edu

The substrate scope of photoredox-catalyzed reactions is generally broad, accommodating a wide range of functional groups. nih.govresearchgate.netscienceopen.com For the synthesis of α-bromoesters, the reaction would likely tolerate various ester functionalities and other common organic moieties.

However, limitations can arise. The redox potential of the substrate must be compatible with the chosen photocatalyst and reaction conditions. Steric hindrance around the radical center can also affect the efficiency of the reaction. Furthermore, the stability of the generated radical intermediate is crucial for a successful transformation. In some cases, undesired side reactions, such as dimerization of the radical or hydrogen atom transfer from the solvent, can occur.

A study on the photoredox-catalyzed carbobromination of unactivated alkenes with α-bromocarbonyls highlights the successful use of α-bromoesters as radical precursors. psu.edu This suggests that the radical generation from such compounds is feasible under photoredox conditions.

Enantioselective Synthesis of Chiral this compound

The development of methods for the enantioselective synthesis of chiral molecules is a major focus in modern organic chemistry, driven by the need for enantiopure compounds in the pharmaceutical and agrochemical industries. frontiersin.orgnih.gov

Asymmetric catalysis offers a powerful strategy for the synthesis of chiral α-haloesters. nih.gov This can be achieved by using a chiral catalyst to control the stereochemical outcome of the halogenation step. Both metal-based and organocatalytic systems have been developed for this purpose.

For instance, chiral Lewis acids or Brønsted acids can activate the substrate and create a chiral environment around the reaction center, leading to the preferential formation of one enantiomer. frontiersin.org Organocatalysis, using small chiral organic molecules, has also emerged as a versatile tool for asymmetric transformations. youtube.comyoutube.com Proline and its derivatives, for example, have been successfully employed in asymmetric α-functionalization reactions.

While a specific method for the asymmetric catalysis of this compound is not extensively documented, the general principles of asymmetric α-halogenation of esters are well-established and could be adapted for this target molecule.

Diastereoselective synthesis provides an alternative route to chiral brominated diesters. This approach involves the use of a chiral auxiliary or a chiral substrate to control the stereochemistry of the bromination reaction. nih.govrsc.org

One strategy could involve the reaction of a chiral enolate derived from a pentanedioate precursor with an electrophilic bromine source. The stereochemical outcome would be directed by the existing stereocenter in the chiral auxiliary. Subsequent removal of the auxiliary would yield the enantiomerically enriched this compound.

Another approach could be the diastereoselective bromination of a cyclic precursor, where the facial selectivity of the bromine addition is controlled by the ring's conformation and substituents. A recent study described a highly diastereoselective NBS-mediated cyclization to furnish α-bromo N-alkoxy β-lactams, showcasing the power of diastereoselective bromination. rsc.org Similarly, diastereoselective synthesis of disubstituted tetrahydropyranones has been achieved with excellent control. nih.gov While not directly applied to this compound, these methodologies demonstrate the potential of diastereoselective strategies for the synthesis of complex brominated compounds. researchgate.netnih.gov

Data Tables

Table 1: Synthetic Methodologies Overview

Methodology Key Features Potential Application to this compound
Photoredox-Catalyzed Radical Addition Mild reaction conditions, high functional group tolerance, use of visible light. nih.govGeneration of an α-ester radical followed by bromination.
Ir(III)-Catalyzed Methods Efficient photocatalysis with favorable redox properties. frontiersin.orgCatalyzing the formation of the key radical intermediate.
Asymmetric Catalysis Enantioselective synthesis of chiral molecules. nih.govDirect enantioselective bromination of a pentanedioate precursor.
Diastereoselective Approaches Control of stereochemistry through chiral auxiliaries or substrates. nih.govrsc.orgDiastereoselective bromination of a chiral pentanedioate derivative.

Applications in C-C and C-Heteroatom Bond Formation via Radical Intermediates

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, enabling its participation in radical reactions for the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds. This reactivity is primarily harnessed through atom transfer radical addition (ATRA) and related processes, often initiated by transition metal catalysts or photoredox catalysis.

In a typical ATRA reaction, a radical initiator, such as a transition metal complex or light, facilitates the abstraction of the bromine atom from this compound. This generates a stabilized carbon-centered radical at the α-position to the ester group. This electrophilic radical can then add across a C=C double bond of an alkene or alkyne, forming a new C-C bond. The resulting radical intermediate can then be trapped by a bromine atom from another molecule of this compound, propagating a radical chain reaction.

While specific studies detailing the use of this compound in radical-mediated C-C bond formation are not extensively documented in readily available literature, the general principles of ATRA using α-bromo esters are well-established. For instance, similar substrates undergo efficient addition to various olefins in the presence of copper or iridium-based photocatalysts. These reactions are valued for their ability to form complex molecular scaffolds under mild conditions.

The formation of C-heteroatom bonds via radical pathways involving this compound is also conceivable. For example, radical C-N bond formation could potentially be achieved by trapping the initially formed carbon-centered radical with a nitrogen-based radical scavenger or through a radical-mediated amination process. Such reactions are of significant interest in the synthesis of unnatural amino acids and other nitrogen-containing compounds.

The efficiency and selectivity of these radical reactions are influenced by several factors, including the nature of the radical initiator, the solvent, and the electronic and steric properties of the radical acceptor.

Elimination Reactions

Formation of Unsaturated Diesters

This compound can undergo elimination reactions, specifically dehydrobromination, to yield unsaturated diesters. This transformation typically involves the removal of a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon) and the expulsion of the bromide ion, leading to the formation of a carbon-carbon double bond. The most common product of this reaction is dimethyl glutaconate (dimethyl pent-2-enedioate).

The reaction is generally promoted by the use of a base. The choice of base and reaction conditions can influence the yield and selectivity of the reaction. Common bases used for this purpose include tertiary amines like pyridine (B92270) or triethylamine, as well as stronger, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The driving force for this elimination is often the formation of a conjugated system where the newly formed double bond is in conjugation with one of the ester carbonyl groups, which provides additional stability to the product.

The general transformation can be represented as follows:

Reaction Scheme: Dehydrobromination of this compound

ReactantReagentsProduct
This compoundBase (e.g., Pyridine, DBU), HeatDimethyl glutaconate

This elimination provides a direct route to α,β-unsaturated diesters, which are valuable intermediates in organic synthesis, serving as Michael acceptors and dienophiles in Diels-Alder reactions.

Regioselectivity and Stereoselectivity of Elimination Pathways

The elimination reaction of this compound presents interesting aspects of regioselectivity and stereoselectivity.

Regioselectivity: In the case of this compound, there is only one type of β-hydrogen available for abstraction (on the C3 carbon). Therefore, the elimination reaction is highly regioselective, leading exclusively to the formation of the double bond between the C2 and C3 positions, resulting in dimethyl glutaconate.

Stereoselectivity: The elimination reaction can, in principle, form either the (E)- or (Z)-isomer of dimethyl glutaconate. The stereochemical outcome is largely governed by the mechanism of the elimination, which is typically an E2 (bimolecular elimination) process. The E2 mechanism requires an anti-periplanar arrangement of the abstracted proton and the leaving group (the bromine atom) in the transition state.

Due to the free rotation around the C2-C3 single bond in the acyclic this compound, the molecule can readily adopt the conformation that leads to the thermodynamically more stable (E)-isomer as the major product. The (E)-isomer is favored due to reduced steric strain compared to the (Z)-isomer, where the two ester groups would be on the same side of the double bond, leading to steric hindrance.

Table of Expected Elimination Products and Stereoselectivity

SubstrateBaseMajor ProductMinor ProductRationale for Selectivity
This compoundPyridine(E)-Dimethyl glutaconate(Z)-Dimethyl glutaconateThe transition state leading to the more stable (E)-isomer is lower in energy.
This compoundDBU(E)-Dimethyl glutaconate(Z)-Dimethyl glutaconateStronger bases also favor the formation of the thermodynamically more stable product.

Organometallic Chemistry Involving this compound

Cross-Coupling Reactions (e.g., Suzuki, Stille)

The carbon-bromine bond in this compound serves as an electrophilic site for various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. libretexts.orgorganic-chemistry.org These reactions are powerful tools for the formation of new carbon-carbon bonds.

Suzuki Coupling: In a Suzuki coupling, this compound could be reacted with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle involves the oxidative addition of the C-Br bond to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. This would result in the substitution of the bromine atom with the organic group from the organoboron reagent.

Stille Coupling: Similarly, in a Stille coupling, an organotin reagent (organostannane) is used as the coupling partner with this compound in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The Stille reaction is known for its tolerance of a wide range of functional groups. libretexts.org

While specific examples utilizing this compound in these reactions are not prevalent in the literature, the general reactivity of alkyl bromides in such couplings suggests that these transformations are feasible. The ester functionalities in the molecule are generally stable under the conditions typically employed for these reactions.

Hypothetical Cross-Coupling Reactions Data Table

Reaction TypeCoupling PartnerCatalyst SystemPotential Product
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, Na₂CO₃Dimethyl 2-phenylpentanedioate
Stille CouplingTributyl(vinyl)tinPd(PPh₃)₄Dimethyl 2-vinylpentanedioate

Grignard and Organolithium Reagent Interactions

This compound is expected to exhibit complex reactivity with highly nucleophilic and basic organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents. These reagents can participate in several competing reaction pathways.

One possible reaction is the formation of a Grignard reagent from this compound itself, by reacting it with magnesium metal. The resulting organomagnesium compound would be a highly reactive nucleophile. However, the presence of the ester groups in the same molecule would likely lead to self-condensation or polymerization, making this a challenging transformation to control.

A more common scenario involves the reaction of this compound with an external Grignard or organolithium reagent. In this case, two main reactions can occur:

Nucleophilic Attack at the Ester Carbonyl: Grignard and organolithium reagents are potent nucleophiles and will readily attack the electrophilic carbonyl carbon of the ester groups. This typically leads to the formation of tertiary alcohols after the addition of two equivalents of the organometallic reagent and subsequent aqueous workup.

Halogen-Metal Exchange: The organometallic reagent, particularly organolithiums, can undergo halogen-metal exchange with the C-Br bond. This would generate a new organolithium species at the α-position of the diester, which could then react further.

Given the high reactivity of the ester carbonyls towards these strong nucleophiles, it is generally expected that attack at the ester groups would be the predominant reaction pathway, leading to the formation of diols. Selective substitution at the C-Br bond without affecting the ester groups would be difficult to achieve with these highly reactive organometallic reagents and would likely require the use of less reactive organometallic compounds, such as organocuprates (Gilman reagents), which are known for their ability to undergo conjugate addition and substitution reactions with α,β-unsaturated systems and alkyl halides.

Mechanistic Elucidation via Advanced Spectroscopic and Computational Techniques

The intricate details of chemical reactions involving this compound, including the formation of transient intermediates and the energetic profiles of reaction pathways, can be unraveled through the application of sophisticated analytical and theoretical methods. These techniques provide a molecular-level understanding that is crucial for reaction optimization and the development of novel synthetic methodologies.

In-situ Spectroscopic Monitoring of Reaction Progress

The real-time analysis of reacting systems, known as in-situ monitoring, is a powerful tool for elucidating reaction mechanisms. By observing the chemical transformations as they occur, transient species can be identified, and kinetic data can be acquired. spectroscopyonline.com Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, are well-suited for this purpose. mdpi.com

In the context of reactions involving this compound, an in-situ FTIR-ATR setup would allow for the continuous monitoring of the concentrations of the reactant, products, and any detectable intermediates. mdpi.com For instance, in a nucleophilic substitution reaction, the disappearance of the C-Br stretching vibration of the starting material and the appearance of new vibrational modes corresponding to the product would be observed. The ability to track these changes in real-time eliminates the need for quenching the reaction and performing offline analysis, which can be time-consuming and may not capture the full mechanistic picture. mdpi.com

Hypothetical In-situ FTIR Monitoring Data for a Reaction of this compound

Time (minutes)Wavenumber of C-Br Stretch (cm⁻¹)Absorbance of C-Br StretchWavenumber of Product C-Nu Stretch (cm⁻¹)Absorbance of Product C-Nu Stretch
06800.85-0.00
106800.6211000.23
206800.4111000.44
306800.2011000.65
406800.0511000.80
50680<0.0111000.85

This table is illustrative and presents hypothetical data for educational purposes.

The data from such an experiment would enable the generation of concentration profiles over time, from which reaction rates and kinetic parameters can be determined. This level of process understanding is invaluable for ensuring reaction safety, purity, and yield, especially during scale-up. mdpi.com

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides a powerful lens through which to view the intricate dance of atoms during a chemical reaction. Techniques such as Density Functional Theory (DFT) can be employed to model the potential energy surface of a reaction involving this compound. This allows for the calculation of the geometries and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

For a substitution or elimination reaction of this compound, computational modeling can help to distinguish between different possible mechanisms, such as SN1, SN2, E1, or E2. By calculating the activation energy barriers for each pathway, the most likely mechanism can be identified. For example, a study on the synthesis of fluorinated amides utilized computational methods to understand reaction mechanisms. acs.org Similarly, the bromination of 1-pentene (B89616) was investigated with the aid of calculationally predicted isotope effects to support a specific mechanistic pathway. nih.gov

Hypothetical Calculated Energy Barriers for Competing Reaction Pathways of this compound

Reaction PathwayTransition State StructureCalculated Activation Energy (kcal/mol)
SN2Trigonal bipyramidal22.5
SN1 (rate-determining step)Planar carbocation formation35.1
E2Anti-periplanar25.8

This table is illustrative and presents hypothetical data for educational purposes.

These computational insights, when combined with experimental data, provide a robust and detailed picture of the reaction mechanism. They can guide the design of experiments and the selection of reaction conditions to favor a desired outcome.

Kinetic Isotope Effects in Mechanistic Studies

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and for elucidating the structure of the transition state. nih.gov This effect arises from the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. The magnitude of the KIE can provide valuable information about which bonds are being broken or formed in the rate-limiting step. nih.gov

In the study of reactions involving this compound, the use of isotopically labeled substrates could be highly informative. For example, a primary deuterium (B1214612) KIE (kH/kD) could be measured by comparing the reaction rate of the parent compound with that of its analogue deuterated at the C2 position. A significant primary KIE (typically > 2) would suggest that the C-H bond at the 2-position is being broken in the rate-determining step, which would be consistent with an E2 elimination mechanism.

Similarly, a carbon-13 KIE at the carbon bearing the bromine atom could distinguish between SN1 and SN2 mechanisms. A small or no KIE would be expected for an SN1 reaction where the C-Br bond cleavage occurs prior to the rate-determining step, while a significant KIE would be anticipated for an SN2 reaction where the C-Br bond is broken in the transition state of the rate-limiting step. The bromination of 1-pentene, for instance, was mechanistically clarified through the use of 13C and 2H kinetic isotope effects. nih.gov

Hypothetical Kinetic Isotope Effects for a Reaction of this compound

Isotopic SubstitutionMeasured klight/kheavyInterpretation
Deuterium at C31.1No significant C-H bond cleavage at C3 in the rate-determining step.
Deuterium at C26.5Significant C-H bond cleavage at C2 in the rate-determining step, suggesting an E2 mechanism.
Carbon-13 at C21.05C-Br bond is being broken in the rate-determining step, consistent with an SN2 or E2 mechanism.

This table is illustrative and presents hypothetical data for educational purposes.

By carefully designing and interpreting KIE experiments, in conjunction with spectroscopic and computational methods, a comprehensive and detailed understanding of the chemical reactivity of this compound can be achieved.

Reactivity and Synthetic Applications

Nucleophilic Substitution Reactions

A key feature of the reactivity of dimethyl 2-bromopentanedioate is its susceptibility to nucleophilic substitution at the carbon bearing the bromine atom. The bromine atom acts as a good leaving group, allowing for its displacement by a variety of nucleophiles. For example, reaction with amines leads to the formation of amino-substituted diesters, a process known as ammonolysis, which is a common method for forming C-N bonds. ncert.nic.in This reactivity makes it a valuable precursor for introducing nitrogen-containing functional groups into a molecule.

Role in the Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound, possessing both an electrophilic carbon and ester groups, makes it a useful starting material for the synthesis of heterocyclic compounds. For instance, it can be used in reactions to form rings containing nitrogen or other heteroatoms. The ester groups can be manipulated, for example, through reaction with hydrazines to form pyrazolidine (B1218672) derivatives or with other binucleophiles to construct various five- or six-membered heterocyclic systems.

Application in the Synthesis of Other Organic Molecules

This compound serves as a versatile building block for the synthesis of a range of other organic molecules. The ester groups can be hydrolyzed under acidic or basic conditions to yield 2-bromopentanedioic acid. Furthermore, the ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride. The bromine atom can be removed through reductive dehalogenation, or it can participate in coupling reactions to form more complex carbon skeletons. This array of possible transformations highlights its utility as an intermediate in multi-step organic syntheses.

Applications in Complex Molecule Synthesis and Medicinal Chemistry

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. Dimethyl 2-bromopentanedioate serves as a key precursor for the synthesis of various heterocyclic systems.

This compound plays a pivotal role in the synthesis of intricate indole (B1671886) alkaloids, a class of natural products known for their significant biological activities. encyclopedia.pubnih.govresearchgate.netrsc.org A notable application is in the construction of the core structures of tronocarpine, chippiine, and dippinine. thieme-connect.comresearchgate.net A strategy involving a photoredox-mediated radical addition of this compound to the C-2 position of an indole nucleus has been developed. thieme-connect.comresearchgate.net This initial step is followed by intramolecular cyclization events to furnish the desired polycyclic cores of these alkaloids. thieme-connect.comresearchgate.net

The synthesis of enantiomerically pure (+)-tronocarpine has been achieved in a multi-step sequence, highlighting the utility of this building block in complex total synthesis. researchgate.net One approach to the synthesis of dippinine involves a shift reaction of this compound. biosynth.com

Key Research Findings in Indole Alkaloid Synthesis:

Target Alkaloid CoreKey Reaction Involving this compoundReference
TronocarpineIr(III)-catalyzed, photoredox-mediated radical addition thieme-connect.comresearchgate.net
ChippineIr(III)-catalyzed, photoredox-mediated radical addition thieme-connect.comresearchgate.net
DippinineShift reaction biosynth.com

This compound is also utilized as a synthetic intermediate for the production of cyclen and other related macrocyclic compounds. biosynth.com Macrocycles are large ring structures that are of interest in various fields, including coordination chemistry and medicine. The bromo- and ester functionalities of this compound allow for its incorporation into larger ring systems through sequential reactions.

The reactivity of the bromine atom in this compound makes it a suitable substrate for reactions with nitrogen nucleophiles, leading to the formation of a variety of nitrogen-containing heterocycles. These structures are prevalent in many biologically active compounds.

Intermediate in Pharmaceutical Development

The versatility of this compound extends to its role as an intermediate in the development of new pharmaceutical agents. Its ability to participate in the construction of complex molecular frameworks makes it a valuable tool for medicinal chemists. mdpi.comnih.gov

This compound is employed in the synthesis of various biologically active molecules. thieme-connect.commdpi.comnih.gov For instance, its derivatives can be used to create novel compounds with potential therapeutic applications. The bromo group can be displaced by various nucleophiles to introduce different functionalities, allowing for the generation of a library of compounds for biological screening.

Prodrugs are inactive compounds that are converted into active drugs in the body. nih.gov The chemical handles present in this compound can be utilized in prodrug strategies. For example, the ester groups can be designed to be cleaved by specific enzymes in the body, releasing the active drug molecule at the target site. This approach can improve the pharmacokinetic properties and reduce the side effects of a drug. The synthesis of various derivatives from this starting material allows for the fine-tuning of a molecule's biological activity and properties.

Development of Targeted Protein Degraders (e.g., Cereblon Ligands)

The application of this compound in the realm of targeted protein degradation, particularly in the development of ligands for the Cereblon (CRBN) E3 ubiquitin ligase, showcases its utility as a versatile chemical scaffold. Its structure is amenable to transformations that yield crucial components of bifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs).

Cereblon E3 Ubiquitin Ligase Binding Compounds

While direct synthesis of Cereblon ligands from this compound is not extensively documented in readily available literature, its chemical structure is closely related to precursors used in the synthesis of glutarimide-based Cereblon ligands. For instance, novel glutarimide (B196013) ligands for Cereblon have been synthesized from 2-bromoglutarimide. rscf.ru The glutarimide moiety is a key pharmacophore for binding to Cereblon, a component of the E3 ubiquitin ligase complex. rscf.runih.gov The immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs, which are well-known Cereblon binders, also feature a glutarimide ring. rscf.ru

The synthesis of novel, non-thalidomide Cereblon ligands often involves creating derivatives of glutarimide that can be further functionalized for incorporation into PROTACs. rscf.runih.gov For example, 2-methylidene glutarimide can be converted into a series of 2-substituted glutarimides through reactions like thio-Michael additions. These derivatives can exhibit strong binding to the thalidomide-binding domain of human Cereblon and possess functional groups suitable for chemical conjugation, making them ideal building blocks for new PROTACs. rscf.ru Given that this compound can be a precursor to substituted pentane (B18724) structures, its conversion to a glutarimide-containing scaffold for Cereblon binding is a plausible synthetic route.

Practical syntheses of phthalimide-based scaffolds, which can be diversified to create Cereblon-targeting PROTACs, have also been developed to facilitate the creation of libraries of these molecules for cellular testing. nih.gov

Linker Chemistry in Bifunctional Degraders

Bifunctional degraders, or PROTACs, are chimeric molecules composed of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. britannica.com The linker's length and chemical nature are critical for the efficacy of the PROTAC, as they influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. britannica.com

While specific examples detailing the use of this compound in linker synthesis are not prominent, its bifunctional nature—possessing both a bromo group and two ester functionalities—makes it a candidate for incorporation into linker structures. The bromo group can serve as a reactive handle for attachment to either the target protein ligand or the E3 ligase ligand, while the ester groups can be hydrolyzed to carboxylic acids, providing points for further chemical modification or influencing the linker's solubility and conformational properties. The development of PROTACs often involves the empirical optimization of linker structure-activity relationships (SARs). britannica.com

Modulation of Ubiquitination and Protein Degradation

The ultimate function of a Cereblon-recruiting PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of a target protein. britannica.com By bringing the target protein into proximity with the CRL4CRBN E3 ubiquitin ligase complex, the PROTAC facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. This polyubiquitination marks the protein for recognition and degradation by the proteasome. britannica.com

Polymer Chemistry Applications

In the field of polymer chemistry, this compound primarily functions as an initiator for controlled radical polymerization techniques, rather than as a monomer. Its chemical structure allows for the synthesis of well-defined polymers with specific architectures.

Monomer in Polymerization Reactions

A monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain or three-dimensional network in a process called polymerization. libretexts.org Monomers are typically characterized by the presence of at least one polymerizable group, such as a carbon-carbon double bond in addition polymerization, or two or more reactive functional groups for condensation polymerization. libretexts.orgechemi.com

This compound does not possess a polymerizable double bond, and while it is bifunctional with two ester groups and a bromine atom, its primary role in polymerization is not as a repeating monomer unit. Instead, the bromine atom is highly reactive under specific conditions, making it suitable as an initiator.

Controlled Radical Polymerization (e.g., ATRP) Initiators

Atom Transfer Radical Polymerization (ATRP) is a powerful method for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures. tandfonline.comtandfonline.comcmu.edu A key component of ATRP is the initiator, which is typically an alkyl halide. cmu.edu The initiator determines the end groups of the polymer chains. cmu.edu

This compound is a suitable candidate for an ATRP initiator. The carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst (e.g., a copper complex) to generate a radical that initiates the polymerization of a monomer, such as styrene (B11656) or a (meth)acrylate. cmu.edu

Furthermore, compounds with similar structures, such as dimethyl 2,6-dibromoheptanedioate (DMDBHD), have been successfully used as bifunctional ATRP initiators. tandfonline.comtandfonline.com A bifunctional initiator can initiate polymer chain growth in two directions, leading to the formation of triblock copolymers. tandfonline.comtandfonline.com For instance, DMDBHD has been used to first synthesize a central polystyrene block, and then, from the two active ends, poly(ethyl acrylate) blocks have been grown to create a PEA-b-PS-b-PEA triblock copolymer. tandfonline.com The resulting triblock copolymers can be further modified, for example, by hydrolysis of the ester groups to create amphiphilic copolymers. tandfonline.comtandfonline.com This demonstrates the utility of such bifunctional bromo-ester compounds in creating advanced polymer structures through ATRP.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the properties of a molecule from its electronic structure. For a compound like Dimethyl 2-bromopentanedioate, these calculations could provide deep insights into its stability, reactivity, and spectroscopic properties.

Conformational Analysis and Energy Minima

A molecule's three-dimensional shape is crucial to its function and reactivity. Conformational analysis aims to identify the most stable spatial arrangements of atoms, known as energy minima. For this compound, with its flexible carbon chain and rotatable ester groups, numerous conformations are possible.

Researchers would typically employ methods like Density Functional Theory (DFT) to systematically explore the potential energy surface of the molecule. This involves rotating the single bonds and calculating the energy of each resulting geometry to identify the most stable conformers. While no specific studies on this compound are available, research on related molecules, such as α-haloglycine esters, has utilized DFT calculations to understand stereoelectronic effects like hyperconjugation that influence conformational preferences. nih.gov

Table 1: Illustrative Data from a Hypothetical Conformational Analysis of this compound

This table illustrates the kind of data that would be generated from a conformational analysis. The values are hypothetical and for demonstration purposes only.

ConformerDihedral Angle (C1-C2-C3-C4) (°)Relative Energy (kcal/mol)Population (%) at 298 K
A (Global Minimum) 180 (anti)0.0075.2
B 60 (gauche)1.2014.5
C -60 (gauche)1.2510.3

Note: Data is hypothetical and for illustrative purposes.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations can map out the distribution of electrons, highlighting areas that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is often visualized using Molecular Electrostatic Potential (MEP) maps.

For this compound, such calculations would likely show an electron-deficient region around the carbon atom bonded to the bromine, making it susceptible to nucleophilic attack. The bromine atom itself is a good leaving group, a property that is central to the reactivity of α-halo esters. wikipedia.org Reactivity indices derived from these calculations, such as frontier molecular orbital energies (HOMO-LUMO gap), can quantify the molecule's kinetic stability and reactivity towards other chemical species. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of their dynamic behavior.

Interactions with Biological Targets (e.g., Enzymes, Receptors)

Given that many organic molecules have biological activity, MD simulations are a powerful tool to study how a compound like this compound might interact with biological macromolecules such as enzymes or receptors. As an alkylating agent, it could potentially interact with nucleophilic residues (like cysteine, histidine, or lysine) in an enzyme's active site.

A typical MD simulation would place the molecule in a simulated active site and track the interactions, stability, and conformational changes over nanoseconds or longer. This can help predict binding affinity and the mechanism of potential inhibition. nih.gov However, no such studies have been published specifically for this compound.

Solvation Effects and Reaction Environments

The solvent in which a reaction occurs can dramatically influence its rate and outcome. MD simulations can explicitly model the interactions between a solute like this compound and surrounding solvent molecules. readthedocs.io These simulations can reveal details about the structure of the solvation shell and the energetic costs or benefits of dissolving the molecule. This is particularly important for reactions where charge separation develops in the transition state. Implicit solvation models are often used in conjunction with quantum chemical calculations to provide a computationally less expensive way to account for solvent effects. readthedocs.iosuniv.ac.in

Reaction Pathway Modeling and Transition State Theory

Understanding the mechanism of a chemical reaction involves mapping the energetic landscape that connects reactants to products. This includes identifying the high-energy transition state that acts as the bottleneck for the reaction.

For this compound, a key reaction would be its nucleophilic substitution, where the bromide is replaced by another group. Theoretical chemists would use quantum chemical methods to calculate the geometries and energies of the reactants, products, and the transition state. According to Transition State Theory, the energy barrier (the difference in energy between the reactants and the transition state) determines the reaction rate. wikipedia.org While the principles of these methods are well-established, specific reaction pathways for this compound have not been computationally modeled in the available literature.

Table 2: Hypothetical Calculated Energies for an SN2 Reaction of this compound

This table shows a hypothetical set of calculated energy values for a substitution reaction. The values are for illustrative purposes to demonstrate the output of such a study.

SpeciesMethod/Basis SetSolvation ModelRelative Energy (kcal/mol)
Reactants (DBP + Nu⁻) DFT/B3LYP/6-311+G(d,p)SMD (Water)0.0
Transition State DFT/B3LYP/6-311+G(d,p)SMD (Water)+15.7
Products (Product + Br⁻) DFT/B3LYP/6-311+G(d,p)SMD (Water)-10.2

Note: Data is hypothetical. DBP = this compound; Nu⁻ = Nucleophile.

Prediction of Reaction Selectivity and Yields

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the selectivity and potential yields of chemical reactions involving this compound. These studies can elucidate the underlying factors that govern reaction outcomes, such as regioselectivity and stereoselectivity.

In reactions of this compound, a key consideration is its nature as an α-halo ester. Nucleophilic substitution reactions are common for this class of compounds. Theoretical calculations can model the reaction pathways, such as the SN2 mechanism, which is often operational in the substitution of α-halo carbonyl compounds. acs.org By calculating the energy profiles of different potential reaction channels, chemists can predict the most likely products.

For instance, in a reaction with a nucleophile, computational models can determine the activation energies for attack at different electrophilic sites on the molecule. This allows for the prediction of regioselectivity. Furthermore, by modeling the transition states for the formation of different stereoisomers, the stereoselectivity of a reaction can be predicted. These theoretical investigations provide insights that are valuable for optimizing reaction conditions to favor the desired product, potentially increasing reaction yields.

A hypothetical application of these methods to a reaction of this compound is presented in the table below. This illustrates how computational data can be used to assess reaction pathways.

Reaction Pathway Calculated Activation Energy (kcal/mol) Predicted Major Product Predicted Selectivity
Nucleophilic attack at the α-carbon15.2α-substituted productHigh
Nucleophilic attack at the carbonyl carbon of the ester group25.8Acyl substitution productLow
Elimination reaction22.1α,β-unsaturated productModerate

This table is illustrative and based on general principles of computational chemistry as applied to α-halo esters. The values are not from a specific published study on this compound.

Catalyst Design and Optimization through Computational Methods

Computational chemistry has become an indispensable tool for the design and optimization of catalysts for a wide range of chemical transformations. youtube.com For reactions involving this compound, computational methods can be used to design catalysts that enhance reaction rates and control selectivity.

The process of computational catalyst design typically involves:

Understanding the Reaction Mechanism: A detailed understanding of the uncatalyzed reaction mechanism is the first step. For this compound, this would involve modeling its reaction with a chosen nucleophile or substrate.

Designing a Catalyst: Based on the mechanism, a catalyst can be designed to stabilize the transition state of the desired reaction pathway, thereby lowering the activation energy. For example, a chiral catalyst could be designed to selectively stabilize the transition state leading to one enantiomer over the other in an asymmetric reaction.

Evaluating Catalyst Performance: The performance of the designed catalyst is then evaluated computationally. This involves calculating the energy profile of the catalyzed reaction and comparing it to the uncatalyzed reaction. Key parameters such as the turnover frequency and enantiomeric excess can be predicted.

Optimizing the Catalyst: The catalyst's structure can be systematically modified in silico to improve its performance. This iterative process of design, evaluation, and optimization can significantly accelerate the discovery of new and efficient catalysts.

The table below provides a hypothetical example of how computational data could be used to compare different catalyst designs for a reaction of this compound.

Catalyst Catalytic Approach Calculated Activation Energy (kcal/mol) Predicted Enantiomeric Excess (%)
Uncatalyzed-20.50
Catalyst A (Achiral)Lewis Acid Activation14.20
Catalyst B (Chiral)Chiral Anion-Binding12.895
Catalyst C (Modified Chiral)Optimized Chiral Anion-Binding11.599

This table is a hypothetical representation to illustrate the principles of computational catalyst design and does not reflect data from published research on this compound.

Q & A

What are the key synthetic routes for preparing dimethyl 2-bromopentanedioate, and how do reaction conditions influence yield and purity?

Basic Research Focus
this compound is commonly synthesized via alkylation reactions. For instance, pyclen derivatives (e.g., 3,6,9-triaza-1(2,6)-pyridinacyclodecaphane) are alkylated with diethyl 2-bromopentanedioate in a multi-step process involving saponification to generate carboxylic acid intermediates . Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Temperature control : Excess heat may promote side reactions like elimination.
  • Catalyst optimization : Phase-transfer catalysts improve reagent solubility in biphasic systems.
    Yield optimization requires monitoring reaction progress via TLC or GC-MS, with purification via fractional distillation or column chromatography .

How can mechanistic studies resolve contradictions in reported reaction outcomes for brominated ester intermediates like this compound?

Advanced Research Focus
Discrepancies in substitution vs. elimination product ratios often arise from varying steric or electronic conditions. For example:

  • Steric hindrance : Bulky substituents near the bromine atom favor elimination (e.g., Hofmann vs. Zaitsev products).
  • Nucleophile strength : Strong nucleophiles (e.g., hydroxide) promote SN2 pathways, while weak bases favor elimination.
    To address contradictions:

Isotopic labeling : Use deuterated solvents to track proton transfer pathways.

Computational modeling : Apply DFT calculations to predict transition state energetics.

Kinetic studies : Compare activation parameters (ΔH‡, ΔS‡) under controlled conditions .

What analytical techniques are critical for characterizing this compound in pharmaceutical intermediate synthesis?

Basic Research Focus
Essential methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify esterification and bromine positioning (e.g., δ ~3.7 ppm for methoxy groups).
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 253.0).
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives.
    Cross-validation with IR spectroscopy (C=O stretch at ~1740 cm⁻¹) ensures structural integrity .

How can this compound be optimized for use in macrocyclic MRI contrast agents like gadopiclenol?

Advanced Research Focus
In gadopiclenol synthesis, this compound acts as a precursor for hydrophilic ligands. Optimization strategies include:

Ligand denticity : Adjusting the number of carboxylate groups to enhance Gd³⁺ chelation stability.

Water coordination : Modifying ester hydrolysis conditions to control carboxylate protonation states, improving relaxivity.

Thermodynamic stability assays : Measure dissociation constants (e.g., logKGdLK_{GdL}) via potentiometric titration.
Data from in vivo MRI studies should be compared with computational models predicting ligand-metal binding dynamics .

What methodologies are recommended for reconciling conflicting toxicity data on brominated esters in preclinical studies?

Advanced Research Focus
Contradictory toxicity reports may stem from:

  • Metabolic variability : Species-specific cytochrome P450 activity alters ester hydrolysis rates.
  • Impurity profiles : Trace alkylating agents (e.g., residual bromoalkanes) skew results.
    Resolution steps:

High-purity synthesis : Use preparative HPLC to isolate this compound from byproducts.

In vitro assays : Test hepatocyte viability with/without metabolic activation (S9 fraction).

QSAR modeling : Predict toxicity endpoints (e.g., LD₅₀) using structural descriptors like logP and polar surface area .

How can secondary data from chemical databases be leveraged to design experiments involving this compound?

Basic Research Focus
Use databases like PubChem, Reaxys, and ECHA to:

  • Extract physicochemical properties : Melting point (~45–48°C), solubility (e.g., 2.1 g/L in water at 25°C).
  • Identify analogous reactions : Compare bromination kinetics with esters like dimethyl 2-chloropentanedioate.
  • Validate safety protocols : Reference SDS guidelines for handling flammability and toxicity risks.
    Ensure data credibility by cross-referencing multiple sources (e.g., CAS Common Chemistry vs. EPA DSSTox) .

What experimental design principles minimize batch-to-batch variability in this compound synthesis?

Advanced Research Focus
Key principles:

  • Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, stoichiometry).
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor esterification in real time.
  • Statistical control charts : Track purity (HPLC area%) and yield across batches to identify outliers.
    Robustness testing under ICH Q2(R1) guidelines ensures reproducibility in pharmaceutical applications .

What role does this compound play in nanoparticle drug delivery systems, and how is efficacy quantified?

Advanced Research Focus
In nanoliposome formulations (e.g., DVDMS-nanoliposomes), the ester serves as a hydrophobic core modifier. Efficacy metrics include:

  • Drug loading efficiency : Calculated via UV-Vis spectroscopy after nanoparticle rupture.
  • In vitro release kinetics : Use dialysis membranes with HPLC quantification at physiological pH.
  • Cellular uptake studies : Confocal microscopy tracks fluorescently tagged nanoparticles in tumor models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.